molecular formula C16H13FN2O3 B5761799 1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one

1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one

Cat. No.: B5761799
M. Wt: 300.28 g/mol
InChI Key: TUBXLVBFNWJCBE-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one is a heterocyclic compound that features a quinoxaline core with ethoxy and fluorophenyl substituents

Preparation Methods

The synthesis of 1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction, often using a fluorobenzene derivative and a suitable leaving group.

    Oxidation: The final step involves the oxidation of the quinoxaline ring to form the oxidoquinoxalin-4-ium structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the substituents.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one can be compared with other quinoxaline derivatives, such as:

    1-Methyl-3-(4-fluorophenyl)quinoxalin-2-one: Similar structure but with a methyl group instead of an ethoxy group.

    1-Ethoxy-3-(4-chlorophenyl)quinoxalin-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-Ethoxy-3-(4-fluorophenyl)quinoxalin-2-one: Lacks the oxido group, resulting in different chemical properties.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the oxido group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-2-22-19-14-6-4-3-5-13(14)18(21)15(16(19)20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBXLVBFNWJCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326895
Record name 1-ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371224-07-6
Record name 1-ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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